2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one
Description
Properties
CAS No. |
1481298-85-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination for Cyclobutyl-Pyridine Ketone Formation
The Horner-Wadsworth-Emmons (HWE) reaction has been adapted for synthesizing structurally analogous cyclobutyl-pyridine ketones. In a representative procedure, triethyl phosphonoacetate reacts with sodium hydride (NaH) in dry toluene to generate a stabilized ylide, which undergoes olefination with a cyclobutyl-containing ketone precursor . For example, 1-cyclobutyl-2-(pyridin-2-yl)ethanone was synthesized via HWE reaction between triethyl phosphonoacetate and 1-cyclobutyl-2-pyridin-2-yl-propan-1-one, yielding 92% product after refluxing for 20 hours .
Key Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Triethyl phosphonoacetate | 2.0 equiv | Toluene | Reflux | 92% |
| NaH | 2.0 equiv | – | 0°C → RT | – |
This method’s regioselectivity depends on the pyridine substituent’s position. Modifying the starting ketone to incorporate a pyridin-3-yl group (e.g., 1-cyclobutyl-2-pyridin-3-yl-propan-1-one) could yield the target compound, though steric hindrance from the 3-position may necessitate adjusted conditions .
Catalytic Vapor-Phase Decarbonylation of Nicotinic Acid Esters
A patent by US7067673B2 describes a vapor-phase catalytic process for synthesizing acetylpyridines from alkyl nicotinates . Using a titanium dioxide-based catalyst at 410°C, butyl nicotinate undergoes decarbonylation to produce 3-acetylpyridine with 61% yield . Adapting this method, cyclobutyl-containing esters (e.g., cyclobutyl nicotinate) could theoretically form 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one under similar conditions.
Optimized Conditions for Analogous Systems
| Parameter | Value |
|---|---|
| Catalyst | TiO₂ |
| Temperature | 410°C |
| Pressure | Atmospheric |
| Feedstock | Butyl nicotinate |
| Conversion | 81% |
| Selectivity | 75% |
Challenges include designing cyclobutyl nicotinate esters and preventing cyclobutane ring degradation at high temperatures. Lower boiling-point esters (e.g., methyl or ethyl) may improve volatility but complicate product separation .
Conjugate Addition to α,β-Unsaturated Ketones
A fragment-based approach involves constructing the cyclobutyl-pyridine scaffold via Michael addition. In a study synthesizing 2-cyclohexyl-1-(pyridin-3-yl)ethan-1-one, 1,3-dioxoisoindolin-2-yl groups facilitated conjugate addition of cyclohexylmagnesium bromide to a pyridin-3-yl-substituted α,β-unsaturated ketone . Replacing cyclohexyl with cyclobutyl reagents (e.g., cyclobutylmagnesium bromide) could yield the target compound.
Representative Protocol
-
Generate α,β-unsaturated ketone from 3-acetylpyridine via aldol condensation.
-
Perform Grignard addition with cyclobutylmagnesium bromide.
Diastereoselectivity Considerations
-
Steric effects from the pyridin-3-yl group may favor anti-addition.
-
Polar solvents (e.g., THF) enhance nucleophilicity of cyclobutyl reagents .
Hyperbaric [2+2] Cycloaddition for Cyclobutane Ring Formation
Recent advances in cyclobutane synthesis utilize hyperbaric [2+2] cycloadditions between sulfonyl allenes and electron-rich alkenes . While this method targets cyclobutanol derivatives, modifying the alkene component to include pyridin-3-yl groups could enable direct cyclobutane ring formation adjacent to the ketone moiety.
Reaction Optimization
| Component | Role | Example |
|---|---|---|
| Sulfonyl allene | Dienophile | 3-sulfonylpropadiene |
| Alkene | Electron-rich | Benzyl vinyl ether |
| Pressure | 10 kbar | – |
Substituting benzyl vinyl ether with a pyridin-3-yl vinyl ether may allow concurrent cyclobutane and ketone formation, though regiochemical control remains a challenge .
Friedel-Crafts Acylation of Pyridine Derivatives
Traditional Friedel-Crafts acylation is ineffective for pyridine due to its electron-deficient aromatic ring. However, directed ortho-metalation strategies can overcome this limitation. For example, generating a lithium amide base at the pyridine’s 2-position enables electrophilic attack by cyclobutyl acyl chlorides .
Stepwise Mechanism
-
Lithiation of pyridin-3-ylamine using LDA at -78°C.
-
Quenching with cyclobutylacetyl chloride.
Limitations
-
Low functional group tolerance.
-
Competing side reactions at the 4-position of pyridine.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for large-scale synthesis:
| Method | Yield Potential | Scalability | Cost Efficiency |
|---|---|---|---|
| HWE Olefination | High (70–92%) | Moderate | Moderate |
| Catalytic Decarbonylation | Moderate (60%) | High | Low |
| Conjugate Addition | Variable | Low | High |
| [2+2] Cycloaddition | Unreported | Low | Very High |
| Friedel-Crafts | Low (<30%) | Low | Moderate |
The HWE and catalytic methods show the highest promise, though further optimization is required to address pyridin-3-yl’s steric and electronic effects .
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridin-3-yl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their molecular characteristics, and synthetic yields:
Key Observations :
- Steric and Electronic Effects : The cyclobutyl group in the target compound likely reduces conformational flexibility compared to cyclohexenyl (33B) or aryloxy substituents (5b7). This may influence binding interactions in biological systems or crystallization behavior .
- Synthetic Accessibility : The low yield (19%) of 33B contrasts with the high yield (85%) of 5b7, suggesting that sterically demanding substituents (e.g., cyclobutyl) may complicate synthesis .
- Biological Activity : Triazole-containing derivatives (e.g., 5b7) exhibit potent antifungal activity, highlighting the importance of heterocyclic substituents. The target compound’s bioactivity remains unstudied but could be modulated by the cyclobutyl group’s unique geometry .
Spectroscopic and Crystallographic Comparisons
NMR Data :
- X-ray Diffraction: While the target compound lacks crystallographic data, related structures (e.g., 1-{(5S,11S)-...}ethan-1-one) show bond lengths of ~1.22 Å for the ketone C=O group, consistent with typical carbonyl geometry. Cyclobutyl substituents may induce minor distortions due to ring strain .
Q & A
Q. What are the common synthetic routes for 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one?
The compound can be synthesized via acylation of pyridine derivatives or aldol condensation using cyclobutyl-containing precursors. For example, analogous methods involve reacting pyridinyl aldehydes with cyclobutyl ketones under acidic or basic conditions, followed by purification via recrystallization or column chromatography . Key reagents include acyl chlorides (e.g., chloroacetyl chloride) and catalysts like triethylamine.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic techniques :
- NMR : and NMR identify proton environments and carbon frameworks (e.g., ketone carbonyl at ~198 ppm ).
- HRMS : Validates molecular weight (e.g., observed [M+H] at 202.1223 for a related compound ).
Q. What initial biological activities are screened for this compound?
Early-stage studies focus on antimicrobial activity (e.g., against E. coli or S. aureus), enzyme inhibition (e.g., acetylcholinesterase), and cytotoxicity assays using cell lines like HeLa. These tests follow standardized protocols such as microbroth dilution for MIC determination .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Industrial optimization employs continuous flow reactors to enhance reaction control and scalability. Catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., ethanol/methanol mixtures) are tuned for efficiency. Process Analytical Technology (PAT) monitors real-time parameters like pH and temperature .
Q. What mechanistic insights exist for key reactions involving this compound?
The ketone group participates in nucleophilic substitutions (e.g., with amines or thiols ), while the pyridine ring enables coordination chemistry with metal catalysts. Computational studies (DFT) model transition states, revealing energy barriers for cyclobutyl ring-opening reactions .
Q. How can contradictory data in synthesis or bioactivity be resolved?
Discrepancies in reaction yields may arise from steric hindrance of the cyclobutyl group. Multivariate analysis (e.g., DoE) identifies critical variables (temperature, solvent polarity). For bioactivity conflicts, chemoinformatics tools (e.g., molecular docking) assess binding affinity variations due to substituent effects .
Q. What challenges arise in crystallographic refinement of this compound?
The cyclobutyl ring’s puckering and pyridine’s planarity complicate hydrogen-bonding networks . SHELXL’s TWIN/BASF commands resolve twinning issues, while R/wR residuals (<5%) ensure accuracy. Disorder in the cyclobutyl moiety may require PART instructions for modeling .
Q. How does substituent variation impact structure-activity relationships (SAR)?
Comparative studies of analogs (e.g., 2-fluoro or 2-chloro derivatives) show:
| Substituent | Electronic Effect | Bioactivity Trend |
|---|---|---|
| -Cl | σ-withdrawing | Enhanced antibacterial |
| -OCH | π-donating | Improved CNS penetration |
Electronegative groups enhance receptor binding, while bulky substituents reduce solubility .
Methodological Guidance
Best practices for spectroscopic characterization:
- IR Spectroscopy : Confirm ketone C=O stretches (~1700 cm) and pyridine ring vibrations (~1600 cm) .
- NMR Assignments : Use - HSQC to correlate cyclobutyl protons (δ 1.5–2.5 ppm) with carbons .
Strategies for computational modeling:
- Docking Studies : Use AutoDock Vina with PyMOL visualization to predict interactions with biological targets (e.g., cytochrome P450 ).
- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
